molecular formula C21H26N2O3S B254415 N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B254415
M. Wt: 386.5 g/mol
InChI Key: IRSFOYMVMAAZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce blood glucose levels in diabetic animals, and inhibit the replication of various viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potent pharmacological activity. It has been found to exhibit significant activity at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the research and development of N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to further explore its anticancer activity and its potential use in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 4-methylbenzoyl chloride with 4-amino-2-methoxybenzenethiol to form 4-methylbenzoyl-4-amino-2-methoxybenzenethiol. This intermediate is then reacted with 3-chloropropylamine to form N-(3-chloropropyl)-4-methylbenzoyl-4-amino-2-methoxybenzenethiol. Finally, the reaction of N-(3-chloropropyl)-4-methylbenzoyl-4-amino-2-methoxybenzenethiol with ethyl isocyanate yields N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antidiabetic, and antiviral activities. In addition, it has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-14-8-10-15(11-9-14)19(24)23-21-18(20(25)22-12-5-13-26-2)16-6-3-4-7-17(16)27-21/h8-11H,3-7,12-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

IRSFOYMVMAAZBM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC

Origin of Product

United States

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